2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride
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Overview
Description
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C5H14N2O·2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride typically involves the reaction of 3-aminopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
NH2CH2CH2CH2NH2+CH2CH2O→NH2CH2CH2CH2NHCH2CH2OH
The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)ethylenediamine
- Triethylenetetramine
- Diethylenetriamine
Uniqueness
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and nucleophilicity, making it versatile in various chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMPGDOGRIGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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